molecular formula C11H14BrClO2 B8029012 5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene

5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene

Cat. No.: B8029012
M. Wt: 293.58 g/mol
InChI Key: WRJLQGXYCDZFDQ-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene: is an organic compound with the molecular formula C11H14BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and propan-2-yloxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Etherification: Introduction of ethoxy and propan-2-yloxy groups through etherification reactions.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process would likely include continuous monitoring and control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, its mechanism would involve interaction with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-2-ethoxybenzene
  • 5-Bromo-1-chloro-3-methoxy-2-(propan-2-yloxy)benzene
  • 5-Bromo-1-chloro-3-ethoxy-2-(butan-2-yloxy)benzene

Uniqueness

5-Bromo-1-chloro-3-ethoxy-2-(propan-2-yloxy)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

5-bromo-1-chloro-3-ethoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO2/c1-4-14-10-6-8(12)5-9(13)11(10)15-7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJLQGXYCDZFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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